SGK1 Inhibitor Comparison: Potency, Oral Bioavailability, and In Vivo Hypertension Efficacy
EMD638683 demonstrates robust oral efficacy in a hyperinsulinemia-induced hypertension model, an effect not reported for GSK650394 or SI113. Within 24 hours of oral administration, EMD638683 (4460 ppm in chow, approx. 600 mg/kg/day) significantly decreased systolic blood pressure in fructose/saline-treated mice from 111 ± 4 mmHg to 87 ± 3 mmHg, a reduction of 24 mmHg, while showing no effect in normotensive control or SGK1 knockout animals [1] . Chronic (4-week) treatment maintained this antihypertensive effect. In contrast, GSK650394 (IC50 62 nM) lacks published oral in vivo blood pressure data, and SI113 (IC50 600 nM) has not been evaluated in hypertension models .
| Evidence Dimension | In Vivo Antihypertensive Efficacy (Oral Administration) |
|---|---|
| Target Compound Data | Δ -24 mmHg systolic BP (111±4 to 87±3 mmHg) within 24h; sustained at 4 weeks |
| Comparator Or Baseline | GSK650394: No published oral BP data; SI113: Not evaluated in hypertension models |
| Quantified Difference | EMD638683 uniquely validated for oral antihypertensive efficacy among SGK1 tool compounds |
| Conditions | Fructose/saline-induced hyperinsulinemic mice; 4460 ppm dietary administration (~600 mg/kg/day) |
Why This Matters
EMD638683 is the only SGK1 inhibitor with validated oral in vivo efficacy in a metabolic hypertension model, making it essential for studies of salt-sensitive hypertension and metabolic syndrome.
- [1] Ackermann TF, Boini KM, Beier N, et al. EMD638683, a novel SGK inhibitor with antihypertensive potency. Cell Physiol Biochem. 2011;28(1):137-146. View Source
